2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid
Description
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyanide group and a carboxylic acid group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Properties
IUPAC Name |
2-cyanobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDUCFXOPSMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Diels-Alder and Isomerization
In this approach, cyclopentadiene reacts with 2-butene under thermal conditions (100–150°C) to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene . Subsequent isomerization using acidic catalysts (e.g., zeolites or silica-alumina) at 150–350°C produces derivatives like 2-methylene-3-methylbicyclo[2.2.1]heptane . While this method prioritizes cost efficiency, it requires post-reaction modifications to introduce functional groups.
One-Step Diels-Alder with Integrated Isomerization
Industrial-scale production often employs a single-step protocol where the Diels-Alder reaction and isomerization occur concurrently. By introducing isomerization catalysts (e.g., Brønsted acids) directly into the reaction mixture, the process simplifies purification and improves yield (70–85%). For example, combining cyclopentadiene and 2-butene with H-ZSM-5 zeolite at 200°C generates 2,3-dimethylbicyclo[2.2.1]hept-2-ene in situ.
Functional Group Introduction: Cyanidation and Oxidation
Cyanidation via Nucleophilic Substitution
The cyano group is introduced through nucleophilic substitution reactions. A study documented in the Canadian Journal of Chemistry demonstrates that treating 2-chlorobicyclo[2.2.1]hept-2-ene with copper(I) cyanide (CuCN) in 1-methyl-2-pyrrolidinone at reflux (3 hours) yields 2-cyanobicyclo[2.2.1]hept-2-ene . This method achieves a 65–75% conversion rate, with purity enhanced via vacuum distillation.
Oxidation to Carboxylic Acid
Oxidation of methyl or alkyl groups adjacent to the cyano moiety is critical for introducing the carboxylic acid functionality. Using potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 80°C), the methyl group on 2-cyano-3-methylbicyclo[2.2.1]heptane is oxidized to a carboxyl group, yielding the target compound. Alternative oxidants like chromium trioxide (CrO₃) or ozone may be employed, though they pose challenges in regioselectivity and byproduct formation.
Alternative Synthetic Routes and Modifications
Hydrogenation for Saturation
Post-functionalization hydrogenation using Pd/C or Raney nickel under H₂ pressure (3–5 atm) saturates the bicyclo[2.2.1]heptene framework to produce the fully reduced 2-cyanobicyclo[2.2.1]heptane precursor. This step is essential for ensuring structural stability before oxidation.
Industrial Production and Scalability
Large-scale synthesis prioritizes catalyst reuse and continuous flow systems. Fixed-bed reactors loaded with H-Beta zeolite enable continuous Diels-Alder-isomerization cycles, reducing downtime. For cyanidation, CuCN is preferred over NaCN due to reduced waste toxicity, though solvent recovery systems (e.g., benzene distillation) are mandatory to meet environmental regulations.
Reaction Optimization Data
The table below summarizes key parameters for critical synthesis steps:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diels-Alder | Cycloaddition | Cyclopentadiene, 2-butene, 150°C, 12 h | 78 | 92 |
| Isomerization | Acid catalysis | H-ZSM-5, 250°C, 6 h | 85 | 89 |
| Cyanidation | Nucleophilic substitution | CuCN, 1-methyl-2-pyrrolidinone, reflux, 3 h | 72 | 95 |
| Oxidation | KMnO₄ oxidation | KMnO₄, H₂SO₄, 80°C, 8 h | 68 | 90 |
Chemical Reactions Analysis
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyanide or carboxylic acid groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds such as:
Norbornene: A bicyclic compound with a double bond, used as a starting material in the synthesis of this compound.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but without the cyanide group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a stable bicyclic structure with reactive functional groups, making it versatile for various applications.
Biological Activity
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyano group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Structural Features : The bicyclic structure provides a rigid framework that may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with enzymes and receptors in biological systems. Preliminary studies suggest that compounds with similar structures can effectively bind to specific biological targets, potentially influencing metabolic pathways and cell signaling.
The exact mechanism of action for this compound remains under investigation, but it is hypothesized that the cyano and carboxylic acid groups play critical roles in mediating interactions with biological molecules. These interactions may lead to alterations in enzyme activity or receptor signaling, contributing to the compound's pharmacological effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Streptococcus pyogenes | 10 |
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity in a dose-dependent manner, indicating its potential as a lead compound for further drug development.
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Lactate dehydrogenase | 75 |
| Aldose reductase | 60 |
| Cyclooxygenase | 50 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving bicyclic precursors. Derivatives of this compound are being explored for enhanced biological activity and specificity towards different biological targets.
Q & A
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems. For example, enantiopure bicyclo[2.2.1]heptane-2-carboxylic acid derivatives (e.g., 7-azabicyclo analogues) are analyzed using single-crystal diffraction to assign endo/exo configurations . Alternatively, chiral HPLC with a cellulose-based column can separate enantiomers, while NOESY NMR can infer spatial proximity of substituents .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for designing experiments with this compound?
- Methodological Answer : Predicted pKa values (e.g., ~4.2 for the carboxylic acid group) guide buffer selection for solubility and stability. Computational tools like ACD/Labs predict logP (~1.5) to assess lipophilicity, which impacts membrane permeability in biological assays . Solubility in polar aprotic solvents (e.g., DMSO) is preferred for in vitro studies, while aqueous solubility can be enhanced via salt formation (e.g., sodium carboxylate) .
Q. How is this compound utilized as a constrained scaffold in peptide mimicry or drug design?
- Methodological Answer : The bicyclo[2.2.1]heptane core enforces rigid γ-turn conformations, mimicking peptide secondary structures. For instance, aminobicycloheptane carboxylic acids are incorporated into peptidomimetics via solid-phase synthesis, with coupling reagents like HATU/DIPEA ensuring high yields . Activity is validated via circular dichroism (CD) to confirm structural mimicry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 63% for similar coupling reactions) often stem from steric hindrance or purification methods. For example, flash chromatography over silica gel vs. preparative HPLC can improve purity and recovery . Kinetic studies (e.g., monitoring by LC-MS) identify side reactions (e.g., epimerization) that reduce yields .
Q. How does the introduction of a cyano group affect the electronic and steric profile of the bicyclic scaffold?
- Methodological Answer : The electron-withdrawing cyano group increases electrophilicity at the adjacent carbon, enabling nucleophilic substitutions. DFT calculations (e.g., Gaussian 09) reveal decreased HOMO-LUMO gaps, enhancing reactivity in Michael additions . Steric effects are quantified using molecular docking to compare binding affinities of cyano vs. methyl derivatives .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions, such as binding to enzymes like EDG-2 receptors. QSAR models trained on IC₅₀ data from analogues (e.g., trifluoromethyl derivatives) prioritize substituents for synthesis . ADMET predictions (e.g., SwissADME) optimize pharmacokinetic profiles .
Q. How can enantiomeric excess (ee) be maximized in asymmetric syntheses of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) induce asymmetry. For example, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid achieves >90% ee using L-proline catalysis in aldol reactions . Reaction monitoring via chiral GC/MS ensures enantiopurity .
Tables
Table 1 : Key Physicochemical Properties of Bicyclo[2.2.1]heptane Derivatives
| Property | Value (Predicted/Experimental) | Method/Source |
|---|---|---|
| pKa (COOH) | 4.2 ± 0.4 | ACD/Labs |
| LogP | 1.5 | PubChem |
| Solubility in DMSO | >50 mg/mL | Experimental |
| Melting Point | 134–136°C (16 mmHg) | Kanto Catalog |
Table 2 : Synthetic Yields of Analogous Compounds
| Derivative | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| (±)-endo-exo-3.8 | 40 | Flash chromatography | |
| 3.9 | 63 | Prep-HPLC | |
| (±)-endo-exo-3.11 | 58 | Silica gel column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
